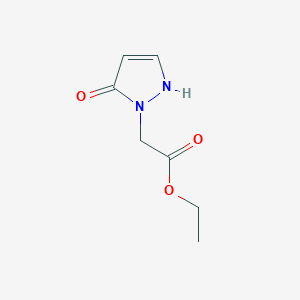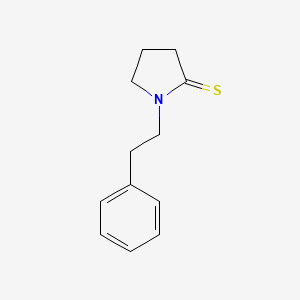
1-Phenethylpyrrolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenethylpyrrolidine-2-thione is a heterocyclic compound characterized by a pyrrolidine ring with a phenethyl group attached to the nitrogen atom and a thione group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenethylpyrrolidine-2-thione can be synthesized through several methods. One common approach involves the thionation of the corresponding lactam using reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . Another method includes the (3+2) cycloaddition reactions of α-isothiocyanatocarbonyl compounds with exocyclic alkenes, followed by ring closure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale thionation reactions using efficient and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenethylpyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding pyrrolidine derivative.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Substituted phenethylpyrrolidine-2-thione derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenethylpyrrolidine-2-thione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenethylpyrrolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Phenethylpyrrolidine-2-thione can be compared with other similar compounds, such as:
Pyrrolidine-2-thione: Lacks the phenethyl group, resulting in different chemical and biological properties.
Phenylpyrrolidine-2-thione: Has a phenyl group instead of a phenethyl group, affecting its reactivity and applications.
Pyrrolidine-2-one: Contains an oxygen atom instead of a sulfur atom, leading to different chemical behavior and uses.
Eigenschaften
Molekularformel |
C12H15NS |
|---|---|
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
1-(2-phenylethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C12H15NS/c14-12-7-4-9-13(12)10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI-Schlüssel |
AXNMHQREHWWYIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=S)N(C1)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
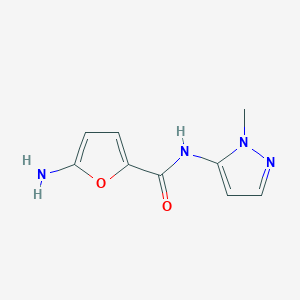
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
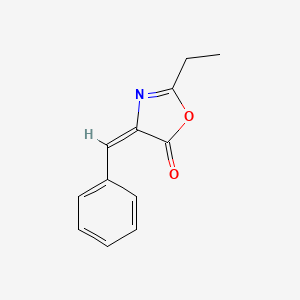
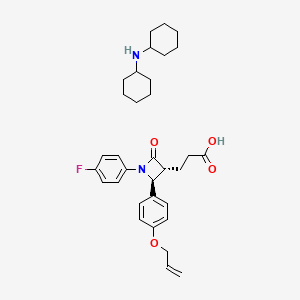
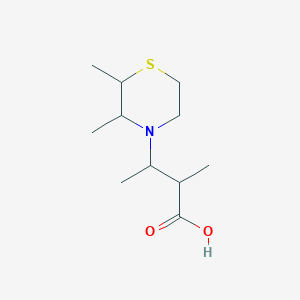
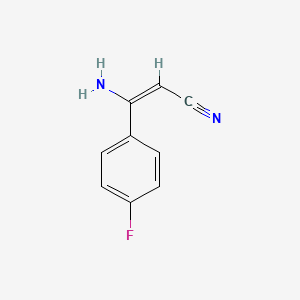
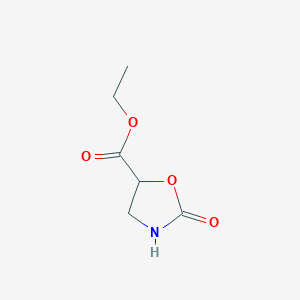
![([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid](/img/structure/B12868564.png)
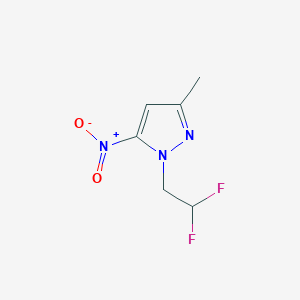

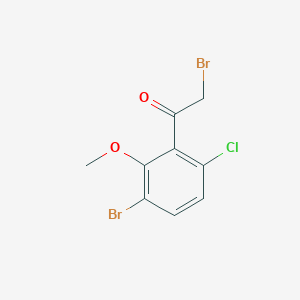
![2-Bromo-7-chlorobenzo[d]oxazole](/img/structure/B12868586.png)
